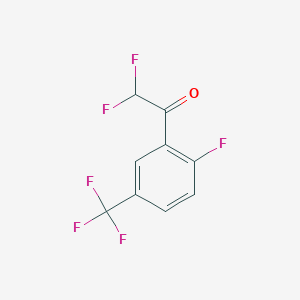
2-(4-Methylthiophen-3-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiophen-3-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophenyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the thiophene ring is a sulfur-containing aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The 4-methylthiophenyl group can then be introduced via a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(4-Methylthiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly on the thiophene ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the thiophene ring .
科学的研究の応用
2-(4-Methylthiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 2-(4-Methylthiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the thiophene ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but with different substituents.
Thiophene derivatives: Compounds like 2-methylthiophene or 3-methylthiophene share the thiophene ring but differ in the position and nature of substituents.
Uniqueness
2-(4-Methylthiophen-3-yl)pyrrolidine is unique due to the specific combination of the pyrrolidine ring and the 4-methylthiophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
2-(4-methylthiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-7-5-11-6-8(7)9-3-2-4-10-9/h5-6,9-10H,2-4H2,1H3 |
InChIキー |
JCSLZAJGAPQSHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






